[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
Properties
IUPAC Name |
[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN4O4/c1-13-11-16(9-10-18(13)24)28-14(2)21(26-27-28)23(29)31-12-19-15(3)32-22(25-19)17-7-5-6-8-20(17)30-4/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESNKHUYMPKBFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC=CC=C4OC)C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of immunology and oncology. The structural features of this compound suggest that it may interact with various biological targets, leading to diverse pharmacological effects.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C23H24BrN5O3 |
| Molecular Weight | 485.37 g/mol |
| LogP | 5.1666 |
| Polar Surface Area | 65.089 Ų |
The presence of both oxazole and triazole rings in its structure indicates potential interactions with biological macromolecules.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole and oxazole derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines. The mechanism of action is often linked to the inhibition of key enzymes involved in cell proliferation and survival pathways.
- Mechanism of Action :
- Inhibition of Kinases : The compound may inhibit certain kinases involved in cancer cell signaling pathways.
- Induction of Apoptosis : Evidence suggests that such compounds can induce apoptosis in cancer cells by activating caspase pathways.
Immunomodulatory Effects
Isoxazole derivatives have been reported to exhibit immunomodulatory properties. The compound's structure suggests it might influence immune responses.
- Inhibition of Humoral Immune Response :
- Effects on T Cell Proliferation :
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds:
- Case Study 1 : A derivative similar to the compound exhibited strong immunosuppressive activity in mouse models, reducing inflammation and modulating T cell responses.
- Case Study 2 : In vitro studies demonstrated that a structurally analogous compound inhibited TNFα production in human blood cultures, highlighting its potential as an anti-inflammatory agent .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of triazole and oxazole structures exhibit cytotoxic effects against various cancer cell lines. For instance:
- In vitro Studies : Compounds similar to the one have shown promising results against breast cancer (MCF-7) and melanoma (SK-MEL-2) cell lines. These studies demonstrated that certain derivatives could induce apoptosis through activation of the caspase pathway, suggesting a mechanism for their anticancer activity .
Antiviral Properties
The compound has also been investigated for its antiviral properties, particularly against Hepatitis C Virus (HCV). The structural motifs present in the compound are conducive to binding with viral proteins involved in replication processes:
- Mechanism of Action : The oxazole and triazole moieties enhance the binding affinity to viral proteins, inhibiting their function and thus reducing viral replication .
Synthesis and Modification
The synthesis of this compound involves multiple steps, including the formation of the oxazole and triazole rings. Recent advancements in synthetic methodologies have enabled more efficient production:
| Synthesis Method | Description | Yield |
|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave energy to accelerate reactions | High yields with reduced reaction time |
| Catalytic Methods | Employs catalysts for selective reactions | Improved selectivity and efficiency |
These methods not only enhance the yield but also reduce the environmental impact by minimizing waste .
Case Study 1: Anticancer Activity
A study evaluated various derivatives of the compound against MCF-7 cells, revealing that specific modifications to the triazole ring significantly increased cytotoxicity. The most active derivative exhibited an IC50 value of 0.65 µM, indicating strong potential for further development as a therapeutic agent .
Case Study 2: Antiviral Efficacy
In another investigation focused on HCV, compounds based on the triazole framework showed substantial inhibition of viral replication in cell culture models. This study underscored the importance of structural diversity in enhancing antiviral activity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound shares structural motifs with several classes of heterocyclic derivatives. Below is a detailed comparison based on substituent effects, bioactivity, and synthesis strategies.
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Observations
For example, brominated derivatives in exhibit notable antimicrobial activity compared to non-halogenated analogs . Methoxy groups (as in the target compound and derivatives) may improve solubility and modulate binding affinity to biological targets .
Structural Flexibility: The target compound’s combination of oxazole and triazole rings provides a rigid, planar core, similar to the thiazole-triazole hybrids in . This rigidity may enhance stability and target selectivity .
Synthetic Strategies :
- Triazole formation commonly employs azide-alkyne cycloaddition (e.g., ), while oxadiazole synthesis () relies on hydrazide cyclization. The target compound likely integrates both approaches .
- High-yield crystallization (e.g., ’s DMF-derived crystals) underscores the importance of solvent selection in obtaining structurally characterized products .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can intermediates be characterized?
The compound’s synthesis involves cyclization and condensation steps. For example:
- Step 1 : React a substituted benzoic acid hydrazide with phosphorus oxychloride (POCl₃) at 120°C to form oxadiazole intermediates (as seen in analogous syntheses) .
- Step 2 : Use sodium azide to form the triazole ring, followed by esterification with the oxazole moiety.
- Characterization : Confirm intermediates via IR (C=O stretch at ~1700 cm⁻¹), ¹H-NMR (aromatic protons at δ 6.8–8.0 ppm), and elemental analysis (C, H, N within ±0.4% of theoretical values) .
Q. How can researchers verify the purity and structural integrity of this compound?
- HPLC : Use a C18 column with a methanol/water gradient (e.g., 70:30 to 90:10 over 20 min) to assess purity (>95% peak area).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 512.2) .
- X-ray Diffraction : For crystalline samples, refine structures using SHELXL (e.g., anisotropic displacement parameters, R-factor < 0.05) .
Advanced Research Questions
Q. How can steric hindrance between the bromophenyl and methoxyphenyl groups be addressed during synthesis?
Steric clashes may reduce reaction yields. Strategies include:
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states .
- Catalysis : Introduce Pd(PPh₃)₄ to facilitate coupling reactions under milder conditions .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict favorable conformations and adjust substituent positions .
Q. What analytical methods resolve contradictions in spectroscopic data (e.g., overlapping NMR signals)?
- 2D NMR : Use HSQC and HMBC to assign ambiguous peaks. For example, distinguish triazole C-H couplings (δ 7.5–8.0 ppm) from oxazole protons .
- Dynamic Light Scattering (DLS) : Assess aggregation in solution, which may distort spectral data .
- Crystallographic Validation : Compare experimental XRD bond lengths/angles with computational models (e.g., WinGX) .
Q. How can the compound’s reactivity with nucleophiles be systematically studied?
- Kinetic Assays : Monitor reactions with thiols or amines via UV-Vis (λ = 280 nm for triazole intermediates) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity for biological targets (e.g., ΔH = −15 kJ/mol for enzyme inhibition) .
- High-Throughput Screening : Use flow chemistry (e.g., microreactors) to test multiple conditions (temperature, pH) in parallel .
Methodological Tables
Q. Table 1: Key Spectral Data for Structural Confirmation
| Technique | Expected Data | Reference |
|---|---|---|
| ¹H-NMR | δ 2.4 (s, CH₃), δ 7.2–8.1 (aromatic H) | |
| IR | 1740 cm⁻¹ (ester C=O), 1600 cm⁻¹ (C=N) | |
| XRD (SHELXL) | R-factor = 0.04, C-Br bond length = 1.89 Å |
Q. Table 2: Optimization Parameters for Synthesis
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 110–130°C | ±15% |
| POCl₃ Concentration | 2.5–3.0 equiv. | ±20% |
| Reaction Time | 6–8 hours | ±10% |
| Data derived from analogous oxadiazole syntheses . |
Key Notes
- Avoid Commercial Sources : Refrain from citing vendors like CATO or 960化工网 ; prioritize peer-reviewed methods.
- Software Tools : Use SHELX for crystallography , WinGX for visualization , and Gaussian for DFT .
- Contradictions : Address conflicting spectral data with multi-technique validation (e.g., XRD + 2D NMR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
